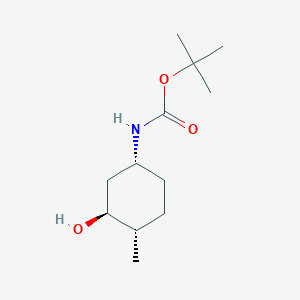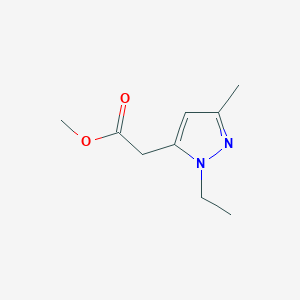
tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate
Overview
Description
tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexane ring with specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring with the desired stereochemistry can be synthesized through various methods, including catalytic hydrogenation or stereoselective cyclization.
Introduction of the hydroxy and methyl groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.
Attachment of the carbamate group: The carbamate group can be introduced by reacting the cyclohexane derivative with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a drug candidate or a prodrug.
- Utilized in the design of novel therapeutic agents.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting or modulating its activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- tert-Butyl ((1R,3S,4S)-3-hydroxy-4-methylcyclohexyl)carbamate
- This compound derivatives
- Other carbamate compounds with similar structural features
Uniqueness:
- The specific stereochemistry of the cyclohexane ring in this compound imparts unique reactivity and selectivity in chemical reactions.
- The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S,4S)-3-hydroxy-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9+,10-/m0/s1 |
InChI Key |
CBZNOKAFOMSSLW-AEJSXWLSSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@@H]1O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidin-1-yl-(1H-pyrrolo[2,3-b]pyridin-5-yl)-methanone](/img/structure/B8386850.png)


![1H-Benzimidazole, 2-[[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethyl-2-pyridinyl]methyl]thio]-](/img/structure/B8386865.png)


![[2-(4-Trifluoromethyl-phenyl)-pyridin-4-yl]methylamine](/img/structure/B8386891.png)




![1-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile](/img/structure/B8386926.png)
